molecular formula C19H13F3N6OS B2536411 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 868967-63-9

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2536411
CAS No.: 868967-63-9
M. Wt: 430.41
InChI Key: VRIUKRIUPCDNMS-UHFFFAOYSA-N
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Description

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C19H13F3N6OS and its molecular weight is 430.41. The purity is usually 95%.
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Biological Activity

The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Hydrazide : Reaction of pyridine derivatives with hydrazine to form the corresponding hydrazide.
  • Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.

Synthetic Routes and Reaction Conditions

The synthetic routes often utilize microwave-assisted synthesis for improved yields and reduced reaction times. This method facilitates the formation of the target compound through a tandem reaction mechanism involving enaminonitriles and benzohydrazides under microwave irradiation.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Notably, it demonstrates inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function.

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

  • Antitumor Activity : It has shown significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, related compounds have demonstrated IC50 values indicating potent anti-cancer effects .
  • Antimicrobial Activity : The triazole moiety is associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds bearing similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes suggests its potential as a therapeutic agent in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and certain cancers .

Case Studies

  • Anti-cancer Studies : A study evaluating [1,2,4]triazolo derivatives found that certain compounds exhibited excellent anti-tumor activity with IC50 values in the low micromolar range against multiple cancer cell lines. These findings suggest that structural modifications can enhance bioactivity significantly .
  • Antimicrobial Efficacy : Research into triazole derivatives has demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential use in developing new antibiotics amidst rising antibiotic resistance .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Values
Anti-tumorA5490.83 ± 0.07 μM
MCF-70.15 ± 0.08 μM
HeLa2.85 ± 0.74 μM
AntimicrobialStaphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
CholinesteraseNon-competitive Inhibition

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)12-5-1-2-6-13(12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-7-3-4-10-23-14/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIUKRIUPCDNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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